Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside
Description
Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside (CAS: 86327-84-6) is a synthetic glycoside widely employed in glycobiology for constructing mucin-like oligosaccharides and glycoconjugates . Its structure comprises a 2-acetamido-2-deoxy-α-D-galactopyranose core with a benzyl aglycone and a β-linked 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl residue at the 3-hydroxyl position. This compound serves as a key intermediate in regioselective glycosylation reactions due to its acetyl-protected galactosyl donor, which enhances stability during synthesis . Its molecular formula is C₃₆H₄₃NO₁₅, with a molecular weight of 729.72 g/mol .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO15/c1-14(32)30-22-25(23(37)20(11-31)43-28(22)39-12-19-9-7-6-8-10-19)45-29-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)21(44-29)13-38-15(2)33/h6-10,20-29,31,37H,11-13H2,1-5H3,(H,30,32)/t20-,21-,22-,23+,24+,25-,26+,27-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDXXTUCTSBEQC-JTLQHPAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis via Regioselective Glycosylation
The core synthetic strategy for Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside revolves around regioselective glycosylation between a galactopyranoside acceptor and a galactopyranosyl donor. The acceptor, Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-galactopyranoside, is typically prepared by acetylation of the hydroxyl groups at positions 3 and 4 of a 2-azido-2-deoxy-α-D-galactopyranoside precursor, followed by azide reduction and N-acetylation . The donor, 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide, is activated under mild acidic conditions to facilitate glycosidic bond formation.
In a representative procedure, the acceptor and donor are condensed in anhydrous benzene at 50°C in the presence of pyridine, which acts as both a base and a catalyst . The reaction proceeds via an SN2 mechanism, yielding the β(1→3)-linked disaccharide with >85% efficiency. Critical parameters include the exclusion of moisture, precise stoichiometric ratios (1:1.2 acceptor-to-donor), and controlled reaction times (2–4 hours) to minimize side products such as orthoester formation . Post-reaction workup involves quenching with aqueous sodium bicarbonate, extraction with dichloromethane, and purification via silica gel chromatography using a gradient of ethyl acetate in petroleum ether.
Alternative Approaches Using Trichloroacetimidate Donors
Recent advancements employ 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate as a more reactive glycosyl donor, enabling higher yields (92–95%) under milder conditions . This method leverages the superior leaving-group ability of the trichloroacetimidate moiety, activated by catalytic amounts of trimethylsilyl triflate (TMSOTf) in dichloromethane at −20°C. The acceptor’s C3 hydroxyl group is selectively glycosylated due to steric hindrance from the 2-acetamido and 4-O-acetyl groups, ensuring regiochemical fidelity .
Key advantages of this approach include:
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Reduced reaction times (30–60 minutes).
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Compatibility with acid-sensitive protecting groups.
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Scalability to multigram quantities without compromising yield .
Post-glycosylation deprotection involves sequential treatment with sodium methoxide in methanol to remove acetyl groups, followed by catalytic hydrogenation (H₂, Pd/C) to cleave the benzyl aglycone. The final product is crystallized from ethanol-water mixtures, yielding a white crystalline solid with a melting point of 770.1±60.0 °C .
Enzymatic and Chemoenzymatic Strategies
While chemical synthesis dominates literature reports, enzymatic methods using galactosyltransferases have emerged as eco-friendly alternatives. For instance, β-1,3-galactosyltransferase from Escherichia coli K-12 catalyzes the transfer of galactose from UDP-galactose to the 3-OH position of the N-acetylgalactosamine acceptor . However, this method requires in situ regeneration of UDP-galactose and suffers from lower yields (40–50%) compared to chemical routes .
Chemoenzymatic hybrids combine chemical synthesis of the acceptor with enzymatic glycosylation. For example, chemically synthesized Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside is enzymatically galactosylated using immobilized glycosyltransferases in phosphate buffer (pH 7.4) at 37°C . Although promising, these methods remain underdeveloped for large-scale production due to enzyme cost and instability.
Analytical Characterization and Quality Control
Rigorous characterization ensures the structural integrity of the synthesized compound. Key analytical data include:
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals for the benzyl aglycone (δ 7.35–7.28 ppm, multiplet), N-acetyl group (δ 2.01 ppm, singlet), and anomeric protons (δ 5.32 ppm, d, J = 3.6 Hz for α-D-GalNAc; δ 4.56 ppm, d, J = 7.8 Hz for β-D-Gal) . ¹³C NMR confirms glycosidic linkage through anomeric carbon resonances at δ 100.2 ppm (C1 of GalNAc) and δ 103.7 ppm (C1 of Gal) .
Challenges and Optimization Opportunities
Despite established protocols, several challenges persist:
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Regioselectivity Control : Competing glycosylation at the C4 or C6 hydroxyls necessitates bulky protecting groups (e.g., benzylidene acetals) to block undesired sites .
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Anomeric Purity : α/β mixtures may form during glycosylation, requiring tedious chromatographic separation. Preactivation of donors as trichloroacetimidates mitigates this issue .
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Scalability : Large-scale reactions face limitations in solvent volume and catalyst recovery. Continuous-flow systems using immobilized TMSOTf are under investigation .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, benzyl chloride, sodium hydroxide, potassium permanganate, and sodium borohydride. The reactions are usually conducted under controlled temperatures and pH conditions to ensure optimal yields and purity.
Major Products
The major products formed from these reactions include various acetylated and benzylated derivatives, which can be further utilized in biomedical research and drug development.
Scientific Research Applications
Synthesis and Properties
The synthesis of Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside involves multi-step reactions starting from α-D-galactopyranoside. The compound has a molecular formula of and a molecular weight of 641.62 g/mol. Its purity is typically over 95% as verified by HPLC analysis . The compound appears as a white to almost white powder or crystal and is sensitive to heat, requiring storage at low temperatures to maintain stability .
Scientific Research Applications
1. Glycobiology
- The compound serves as a substrate for various glycosyltransferases, facilitating studies on carbohydrate-protein interactions. It has been utilized to investigate the enzymatic properties of fucosyltransferases, which play crucial roles in glycoprotein synthesis and cellular recognition processes .
2. Antiviral Research
- Recent studies have demonstrated that derivatives of this compound can enhance the replication of human immunodeficiency virus (HIV) in vitro. This suggests potential applications in understanding viral mechanisms and developing therapeutic strategies against HIV .
3. Anticonvulsant Activity
- Related compounds have shown promising anticonvulsant properties in animal models. Research indicates that certain structural modifications can enhance their efficacy against seizures, providing insights into the development of new anticonvulsant drugs .
4. Drug Delivery Systems
- The compound's ability to interact with biological membranes makes it a candidate for drug delivery systems. Its structural characteristics allow it to be conjugated with therapeutic agents for targeted delivery in cancer therapies and other medical applications.
Case Study 1: Enzymatic Activity
A study by Xia et al. (2000) demonstrated that this compound acts as an acceptor for α(1→4)-L-fucosyltransferase from human saliva. The enzymatic product was characterized using chromatography techniques, providing insights into the enzyme's specificity and mechanism of action .
Case Study 2: Antiviral Mechanism
In a controlled laboratory experiment, researchers found that the application of Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside significantly increased HIV replication rates in cultured cells. This finding highlights the compound's role in viral pathogenesis and its potential as a tool for studying HIV biology .
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside involves its interaction with specific enzymes and cellular pathways. It inhibits glycosyltransferases, which are enzymes responsible for the transfer of sugar moieties to proteins and lipids. This inhibition disrupts the synthesis of glycoproteins and glycolipids, leading to therapeutic effects in various diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related glycosides, focusing on protecting groups, glycosidic linkages, and applications:
Key Comparative Insights
Protecting Group Strategy: The target compound uses 2,3,4,6-tetra-O-acetyl groups on the galactosyl donor, which improve solubility in organic solvents and prevent undesired side reactions during glycosylation . In contrast, the isopropylidene group in offers rigidity but limits reactivity to specific positions. Benzyl and TBDMS groups in provide orthogonal protection, enabling sequential deprotection for complex oligosaccharide assembly.
Glycosidic Linkage and Anomeric Configuration: The α-D-galactopyranoside configuration in the target compound contrasts with β-D-galactopyranosides like , which are more resistant to enzymatic hydrolysis. Compounds with glucopyranoside cores (e.g., ) exhibit distinct binding specificities compared to galactopyranosides, influencing their roles in lectin interactions .
Synthetic Utility: The target compound’s acetyl groups are easily removed under mild basic conditions (e.g., methanolic NaOMe), enabling straightforward deprotection . Conversely, benzyl groups in require hydrogenolysis, complicating large-scale synthesis. Mercuric cyanide-catalyzed glycosylation (used for the target compound ) achieves higher yields compared to silver triflate-mediated methods for .
Biological Relevance :
- The β-(1→3) galactosyl linkage in the target compound mimics natural mucin O-glycans, making it valuable for studying cancer-associated carbohydrate antigens . Compounds like , with fucosyl branches, are tailored for investigating blood group determinants.
Research Findings
- Synthetic Efficiency : The target compound’s synthesis achieves >70% yield via Hg(CN)₂-catalyzed glycosylation, surpassing the 50–60% yields of benzyl-protected analogs .
- Stability : Acetyl groups in the target compound confer stability during storage (stable at −20°C for >2 years ), whereas unprotected analogs (e.g., ) degrade within months.
- Biological Activity: NMR studies confirm that the α-anomeric configuration in the target compound enhances binding to macrophage galactose-type lectin (MGL) compared to β-anomers .
Biological Activity
Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside is a complex carbohydrate derivative that has garnered attention in the field of glycobiology for its potential biological activities. This compound is primarily studied for its roles in immunology, anti-infection mechanisms, and as a substrate for various enzymatic reactions. The following sections detail its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside is with a molecular weight of approximately 585.65 g/mol. It is characterized by the presence of multiple acetyl groups and a benzyl moiety that contributes to its solubility and reactivity in biological systems.
1. Anti-Infection Properties
Research indicates that this compound exhibits significant anti-infection properties against various pathogens:
- Antiviral Activity : Studies have shown that derivatives of this compound can inhibit the replication of viruses such as HIV and influenza by interfering with viral entry mechanisms or replication processes .
- Antibacterial Effects : The compound has also demonstrated antibacterial activity against specific strains, suggesting potential applications in developing new antibiotics .
2. Enzymatic Substrate
Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside serves as a substrate for various glycosyltransferases:
- Fucosyltransferase Activity : It has been identified as a specific acceptor for α(1→4)-L-fucosyltransferase from human saliva and stomach mucosa, facilitating the study of fucosylation processes in glycobiology .
Case Study 1: Antiviral Mechanisms
A study published in the Journal of Glycobiology explored the antiviral mechanisms of benzyl glycosides against HIV. The findings indicated that these compounds could inhibit viral entry into host cells by blocking specific glycoprotein interactions on the cell surface. This research highlights the potential for developing therapeutic agents based on this compound's structure .
Case Study 2: Antibacterial Efficacy
In another study focusing on bacterial infections, researchers tested various derivatives of benzyl 2-acetamido compounds against multi-drug resistant strains. The results demonstrated that certain modifications enhanced antibacterial activity significantly compared to traditional antibiotics .
Research Table: Biological Activities Overview
Q & A
Q. What are the recommended methods for synthesizing this compound?
The synthesis typically involves regioselective glycosylation using trichloroacetimidate or imidate donors. For example, glycosylation of a benzyl-protected acceptor with a 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl donor under anhydrous conditions (e.g., chlorobenzene at 140°C) yields the target compound. Protecting groups like benzyl, acetyl, or benzylidene are critical to control reactivity. Yields can reach 81% when using optimized conditions (e.g., barium oxide as a base in DMF for benzylation) .
Q. How is the structure of this compound confirmed experimentally?
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard. Key ¹H and ¹³C NMR signals include anomeric protons (δ 4.45–5.60 ppm) and acetyl groups (δ 1.92–2.05 ppm). MALDI-TOF-MS provides molecular weight confirmation (e.g., observed [M – H]⁻ at m/z 1695.1848 vs. calculated 1695.6106) .
Q. What precautions are necessary for handling and storage?
Store at -20°C in a desiccator to prevent hydrolysis of acetyl groups. Use N95 gloves, eye protection, and avoid skin contact due to combustibility (WGK 3 classification). Work under inert atmospheres for moisture-sensitive reactions .
Advanced Research Questions
Q. How are regioselectivity challenges addressed during glycosylation?
Regioselectivity is controlled using orthogonal protecting groups (e.g., trityl or allyl groups) and donor activation strategies. For example, 4-pentenyl glycosyl donors enable stereoselective β-linkage formation via neighboring-group participation. Allyloxycarbonyl groups can mask specific hydroxyls, directing reactivity to desired positions .
Q. What role does this compound play in studying carbohydrate-protein interactions?
It serves as a precursor for synthesizing Lewis X (Leᵡ) and sialyl-Lewis X (sLeᵡ) antigens, which bind to LEC-CAMs (e.g., selectins) in immune response studies. Applications include modeling cancer metastasis or inflammatory diseases by mimicking glycan epitopes .
Q. What strategies optimize selective deprotection of acetyl groups?
Selective 1-O-deacetylation is achieved using hydrazine acetate in methanol, preserving other acetyl groups. Alternatively, enzymatic deacetylation with esterases offers regioselectivity. Benzylidene groups are cleaved via reductive ring-opening (e.g., NaBH₄) without affecting acetyl protections .
Q. How is isotopic labeling (e.g., ¹³C) incorporated for metabolic tracing?
Labeling at the galactopyranosyl moiety involves using ¹³C₆-D-galactose as a starting material. Benzyl-protected intermediates are synthesized via glycosylation with 2,3,4,6-tetra-O-acetyl-¹³C₆-β-D-galactopyranosyl donors, enabling tracking in glycoconjugate biosynthesis .
Q. What mechanistic insights govern glycosylation reactions with this compound?
Reaction mechanisms (e.g., SN2 vs. SN1) depend on donor activation. Trichloroacetimidate donors follow an associative pathway (SN2), while thioglycosides require promotors like NIS/TfOH for ionization (SN1). Steric hindrance from bulky protecting groups (e.g., benzylidene) can slow kinetics, necessitating elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
